molecular formula C15H25N5O2S B5465261 N~4~-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

N~4~-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

Cat. No.: B5465261
M. Wt: 339.5 g/mol
InChI Key: ILLAZQGFBYONID-UHFFFAOYSA-N
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Description

N~4~-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butyl group attached to the thiadiazole ring and a dimethylpiperidine moiety

Properties

IUPAC Name

4-N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2S/c1-4-5-6-12-17-18-14(23-12)16-13(21)11-7-9-20(10-8-11)15(22)19(2)3/h11H,4-10H2,1-3H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLAZQGFBYONID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole ring with the desired substituents.

    Attachment of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized by cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the thiadiazole and piperidine moieties through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the thiadiazole or piperidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various alkyl, aryl, or functional groups.

Scientific Research Applications

N~4~-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding. Its interactions with biological macromolecules can provide insights into cellular mechanisms.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent. Its efficacy and safety profiles are subjects of ongoing research.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N4-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Alternatively, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: This compound shares the thiadiazole ring and butyl group but differs in the presence of a nitrobenzamide moiety.

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-N’-(4-fluorophenyl)urea: Similar in structure but contains a fluorophenyl urea group instead of the piperidine moiety.

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide: Contains a methylbenzamide group instead of the dimethylpiperidine moiety.

Uniqueness

N~4~-(5-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is unique due to its specific combination of the thiadiazole ring, butyl group, and dimethylpiperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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